Dasabuvir

Description

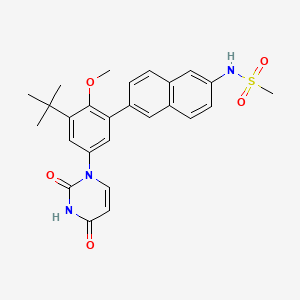

Structure

3D Structure

Properties

IUPAC Name |

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRBXGKOEOGLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025953 | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132935-63-7 | |

| Record name | Dasabuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasabuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASABUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dasabuvir's Mechanism of Action in HCV Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasabuvir is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It exhibits significant antiviral activity against HCV genotype 1.[3] Dasabuvir functions through an allosteric mechanism, binding to a distinct site on the NS5B enzyme known as the palm I domain.[2][4] This binding event induces a conformational change in the polymerase, ultimately preventing the synthesis of viral RNA and halting viral replication.[2][5] This document provides a comprehensive technical overview of Dasabuvir's mechanism of action, including its biochemical and cellular activity, resistance profile, and detailed experimental methodologies for its characterization.

Introduction to HCV Replication and the NS5B Polymerase Target

The hepatitis C virus life cycle is a complex process that occurs within host hepatocytes.[6] A crucial step in this cycle is the replication of the viral RNA genome, a process catalyzed by the virally encoded NS5B protein.[7] NS5B is an RNA-dependent RNA polymerase (RdRp) that synthesizes new viral RNA strands, enabling the virus to propagate.[6] The absence of a similar enzyme in mammalian cells makes NS5B an ideal target for antiviral therapy.[8]

NS5B inhibitors are broadly categorized into two classes: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).[3] NIs act as chain terminators after being incorporated into the growing RNA strand, while NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.[3] Dasabuvir belongs to the latter class of non-nucleoside inhibitors.[2]

Dasabuvir's Mechanism of Allosteric Inhibition

Dasabuvir exerts its antiviral effect by binding to a specific allosteric site within the palm I domain of the NS5B polymerase.[2][4] This binding is non-competitive with respect to the nucleotide substrates.[9] The interaction induces a significant conformational change in the enzyme's structure, which prevents the polymerase from adopting the active conformation required for RNA elongation.[2][5] This allosteric inhibition effectively terminates viral RNA synthesis.[10]

dot

Quantitative Analysis of Dasabuvir's In Vitro Activity

The potency of Dasabuvir has been extensively characterized through in vitro enzymatic and cell-based assays.

Enzymatic Inhibition of NS5B Polymerase

Dasabuvir demonstrates potent inhibition of recombinant NS5B polymerases from HCV genotype 1a and 1b clinical isolates.[1]

| HCV Genotype/Strain | IC50 (nM) |

| Genotype 1a (H77) | 2.2 - 10.7 |

| Genotype 1b (Con1) | 2.2 - 10.7 |

Table 1: In vitro 50% inhibitory concentration (IC50) of Dasabuvir against HCV NS5B polymerase from genotype 1a and 1b. Data sourced from[1][11].

Cell-Based Antiviral Activity in HCV Replicon Systems

In cell culture models utilizing HCV subgenomic replicons, Dasabuvir effectively inhibits viral replication. The 50% effective concentration (EC50) values highlight its potent antiviral activity.

| HCV Replicon Genotype | EC50 (nM) | EC50 in 40% Human Plasma (nM) | CC50 (nM) |

| Genotype 1a (H77) | 7.7 | 99 | >10,360 |

| Genotype 1b (Con1) | 1.8 | 21 | >10,360 |

Table 2: In vitro antiviral activity (EC50) and cytotoxicity (CC50) of Dasabuvir in HCV replicon cell lines. The presence of human plasma reduces the potency of Dasabuvir. Data sourced from[1][2].

Resistance Profile of Dasabuvir

The emergence of drug resistance is a critical consideration in antiviral therapy. For Dasabuvir, resistance is conferred by specific amino acid substitutions in the NS5B palm I binding site.

Resistance-Associated Substitutions (RASs)

In vitro resistance selection studies have identified several key mutations that reduce susceptibility to Dasabuvir.

| HCV Genotype | Amino Acid Substitution |

| Genotype 1a | C316Y, S556G |

| Genotype 1b | C316Y, M414T, Y448H |

Table 3: Predominant Dasabuvir resistance-associated substitutions (RASs) identified in HCV genotype 1a and 1b. Data sourced from[4].

The fold change in EC50 values for some of these mutations can be significant, ranging from a small decrease in susceptibility to high-level resistance. For instance, the S556G mutation in genotype 1a can lead to a greater than 30-fold increase in the EC50 value.

Experimental Protocols

NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 10 mM MgCl2, and 0.5 U/μL RNase inhibitor.

-

Compound Preparation: Serially dilute Dasabuvir in DMSO to the desired concentrations.

-

Enzyme and Substrate Addition: Add recombinant HCV NS5B polymerase to the reaction mixture. Initiate the reaction by adding a biotinylated RNA template and a mixture of ATP, CTP, GTP, and [α-33P]UTP.

-

Incubation: Incubate the reaction at 30°C for 2 hours.

-

Quenching and Detection: Stop the reaction by adding EDTA. Transfer the reaction products to a streptavidin-coated plate. After washing, measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition at each Dasabuvir concentration and determine the IC50 value using a dose-response curve.

dot

HCV Subgenomic Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a cellular context that mimics HCV replication.

Methodology:

-

Cell Culture: Culture Huh-7 cells harboring a subgenomic HCV replicon containing a luciferase reporter gene in DMEM supplemented with 10% FBS and G418.

-

Cell Plating: Seed the replicon cells into 96-well plates and incubate for 24 hours.

-

Compound Addition: Treat the cells with serial dilutions of Dasabuvir.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Cytotoxicity Assay: In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the percent inhibition of replication and cell viability at each Dasabuvir concentration to determine the EC50 and CC50 values, respectively.

dot

In Vitro Resistance Selection

This protocol is designed to identify viral mutations that confer resistance to an antiviral compound.

Methodology:

-

Long-Term Culture: Culture HCV replicon cells in the presence of Dasabuvir at a concentration of 10- to 100-fold the EC50.[1]

-

Colony Selection: Maintain the culture for several weeks, allowing for the selection of resistant cell colonies.

-

RNA Extraction and Sequencing: Isolate total RNA from the resistant colonies and reverse transcribe the NS5B coding region. Sequence the resulting cDNA to identify mutations.

-

Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon construct via site-directed mutagenesis. Perform the HCV replicon assay to confirm the resistance phenotype and determine the fold change in EC50.

Conclusion

Dasabuvir is a highly effective non-nucleoside inhibitor of the HCV NS5B polymerase, playing a crucial role in combination therapies for HCV genotype 1 infection. Its allosteric mechanism of action, potent in vitro activity, and well-characterized resistance profile provide a solid foundation for its clinical use and for the development of next-generation HCV inhibitors. The experimental protocols detailed herein offer a robust framework for the continued investigation and characterization of novel anti-HCV agents targeting the NS5B polymerase.

References

- 1. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. search.library.albany.edu [search.library.albany.edu]

- 9. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Discovery and preclinical development of Dasabuvir

An In-depth Technical Guide to the Discovery and Preclinical Development of Dasabuvir

Introduction

The treatment of chronic Hepatitis C Virus (HCV) infection has been revolutionized by the advent of direct-acting antivirals (DAAs).[1][2] These agents target specific viral proteins essential for replication, leading to significantly improved sustained virologic response (SVR) rates compared to older interferon-based therapies.[2] Dasabuvir (formerly known as ABT-333) is a key component of modern HCV therapy, specifically classified as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[3][4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Dasabuvir, intended for researchers and professionals in the field of drug development.

Discovery and Medicinal Chemistry

Dasabuvir was identified through a high-throughput screening campaign of an aryl dihydrouracil (B119008) fragment library.[2][6] It is chemically classified as an aryl dihydrouracil derivative, N-{6-[5-(2,4-Dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-methoxy-3-(2-methyl-2-propanyl)phenyl]-2-naphthyl}methanesulfonamide.[2][3] The development of its synthetic route led to the innovation of two novel metal-catalyzed coupling reactions: a copper-catalyzed coupling of uracil (B121893) with aryl iodides and a palladium-catalyzed sulfonamidation of an aryl nonaflate.[7] These advancements enabled a more convergent and efficient synthesis, which was crucial for large-scale manufacturing.[7]

Mechanism of Action

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the viral RNA genome.[1][5][8][9] This enzyme is a prime target for antiviral therapy. Dasabuvir functions as a highly specific, non-nucleoside inhibitor of the NS5B polymerase.[4][10]

Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Dasabuvir binds to a distinct allosteric site on the polymerase known as the "palm I" domain.[8][10][11] This binding event induces a conformational change in the enzyme's structure, which ultimately prevents the initiation of RNA polymerization and halts viral replication.[3][8][11] Because its binding site is poorly conserved across different HCV genotypes, Dasabuvir's activity is largely restricted to genotype 1.[10][12]

Preclinical Pharmacology: In Vitro Activity

Dasabuvir demonstrated potent and selective inhibitory activity against HCV genotype 1 in both enzymatic and cell-based replicon assays.

Enzymatic Assays

In biochemical assays, Dasabuvir effectively inhibited the enzymatic activity of recombinant NS5B polymerases derived from various HCV genotype 1 laboratory strains and clinical isolates. The 50% inhibitory concentration (IC50) values consistently fell within the low nanomolar range.[4][13][14] Importantly, Dasabuvir was found to be highly selective, showing at least a 7,000-fold greater preference for HCV genotype 1 polymerases over human and mammalian DNA and RNA polymerases.[4][13][15]

| Parameter | HCV Genotype 1 Strains/Isolates | Value (nM) | Reference |

| IC50 | Genotype 1a and 1b laboratory strains and clinical isolates | 2.2 - 10.7 | [4][14] |

| Selectivity | HCV Polymerase vs. Human/Mammalian Polymerases | >7,000-fold | [4][13] |

HCV Replicon Assays

In cell culture systems using subgenomic HCV replicons, Dasabuvir potently inhibited viral replication. The 50% effective concentration (EC50) was 7.7 nM against genotype 1a (H77 strain) and 1.8 nM against genotype 1b (Con1 strain).[4][10][14][15][16] The presence of 40% human plasma led to a 12- to 13-fold decrease in potency, attributed to protein binding, with EC50 values increasing to 99 nM and 21 nM for genotypes 1a and 1b, respectively.[4][14][15]

| Parameter | HCV Replicon Genotype (Strain) | Value (nM) | Reference |

| EC50 | Genotype 1a (H77) | 7.7 | [4][10][14][15][16] |

| EC50 | Genotype 1b (Con1) | 1.8 | [4][10][14][15][16] |

| EC50 | Genotype 1a (H77) with 40% human plasma | 99 | [4][14][15] |

| EC50 | Genotype 1b (Con1) with 40% human plasma | 21 | [4][14][15] |

| EC50 | Panel of 22 Genotype 1 clinical isolates | 0.15 - 8.57 | [4][16] |

Experimental Protocols

HCV NS5B Polymerase Enzymatic Inhibition Assay

The polymerase enzymatic inhibition assay is performed to determine the direct inhibitory effect of a compound on the target enzyme. A typical protocol is as follows:

-

Enzyme Preparation: Recombinant HCV NS5B polymerase (e.g., the first 570 amino acids with a purification tag) is expressed and purified.

-

Incubation: Dasabuvir, at various concentrations, is pre-incubated with the purified NS5B polymerase (typically 5 to 50 nM) for a set period (e.g., 15 minutes) at room temperature to allow for binding.

-

Reaction Initiation: The polymerization reaction is initiated by adding a reaction mixture containing a template/primer (e.g., biotinylated RNA), ribonucleotides (NTPs), including a labeled nucleotide (e.g., [3H]UTP), and necessary salts and buffers.

-

Reaction Quenching: The reaction is allowed to proceed for a defined time and then stopped by adding a quenching solution (e.g., EDTA).

-

Quantification: The incorporated labeled nucleotide is captured (e.g., on a streptavidin-coated plate) and quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control, and the IC50 value is determined by non-linear regression analysis.

HCV Replicon Cell Culture Assay

This assay measures the ability of a compound to inhibit viral replication within a cellular context.

-

Cell Lines: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural genes (including NS5B) and a reporter gene (e.g., luciferase).

-

Compound Treatment: Replicon-containing cells are seeded in microtiter plates and treated with serial dilutions of Dasabuvir.

-

Incubation: The cells are incubated for a period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.

-

Lysis and Measurement: Cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured. This signal is directly proportional to the level of HCV RNA replication.

-

Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., CCK-8 or CellTiter-Glo) is performed on the same cell line to determine the compound's effect on cell viability (CC50).

-

Data Analysis: The EC50 value is calculated from the dose-response curve of reporter activity versus drug concentration. The therapeutic index is then determined (CC50/EC50).

In Vitro Resistance Profile

The development of resistance is a critical aspect of antiviral drug development. In vitro studies using replicon-containing cells cultured with increasing concentrations of Dasabuvir led to the selection of resistant clones.[16] Sequencing of the NS5B gene in these clones identified several amino acid substitutions that confer resistance.

| Amino Acid Substitution | Reference |

| C316Y | [16] |

| M414T | [16] |

| Y448C / Y448H | [16] |

| S556G | [16][17] |

These mutations are consistent with Dasabuvir's binding site in the palm I domain of the polymerase.[16] Notably, Dasabuvir retained full activity against replicons with substitutions that confer resistance to other classes of NS5B inhibitors, such as the S282T variant (resistance to nucleoside inhibitors) and variants in the thumb domain (resistance to other NNIs).[4][16][18] This lack of cross-resistance highlights its distinct mechanism and supports its use in combination therapies.

Preclinical Pharmacokinetics and Animal Models

Pharmacokinetics (ADME)

Preclinical studies revealed that Dasabuvir possesses favorable pharmacokinetic properties.

-

Absorption: It is rapidly absorbed, and administration with food maximizes its absorption.[11][19]

-

Distribution: Dasabuvir is highly protein-bound (>99%) in plasma.[11]

-

Metabolism: It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP3A4.[11][19] Its major metabolite, M1, also retains antiviral activity.[19]

-

Excretion: The drug is eliminated primarily through biliary excretion into the feces.[12]

-

Half-Life: The terminal elimination half-life is approximately 5 to 8 hours, which supports a twice-daily dosing regimen.[11][19]

| Parameter | Description | Reference |

| Primary Metabolism | CYP2C8 (> CYP3A4) | [11][19] |

| Terminal Half-Life | ~5-8 hours | [11][19] |

| Plasma Protein Binding | >99% | [11] |

| Primary Excretion Route | Biliary / Fecal | [12] |

Animal Models

While specific efficacy data from preclinical animal models for Dasabuvir is not extensively detailed in the provided search results, all DAAs undergo rigorous testing in available models. The primary models for HCV research include the chimpanzee, which can be infected with wild-type HCV, and various humanized mouse models.[20] These models, such as those with humanized livers, allow for the evaluation of a drug's in vivo efficacy, tracking of viral load reduction, and assessment of the emergence of resistance.[20] Dasabuvir's progression to clinical trials indicates successful outcomes in these essential preclinical efficacy and safety studies.

Conclusion

The preclinical development of Dasabuvir established it as a potent, selective, and orally bioavailable inhibitor of the HCV NS5B polymerase with specific activity against genotype 1. Its unique allosteric mechanism of action, favorable pharmacokinetic profile, and lack of cross-resistance with other inhibitor classes made it an ideal candidate for inclusion in an all-oral, interferon-free combination therapy. The comprehensive preclinical data package, encompassing in vitro potency, resistance profiling, and ADME characteristics, provided a strong foundation for its successful advancement into clinical trials and its eventual approval as a cornerstone of HCV treatment.

References

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Dasabuvir - Wikipedia [en.wikipedia.org]

- 4. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery and Development of Metal-Catalyzed Coupling Reactions in the Synthesis of Dasabuvir, an HCV-Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Dasabuvir Sodium Hydrate? [synapse.patsnap.com]

- 9. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Dasabuvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome. It is a key component of combination antiviral therapies for chronic HCV infection, particularly genotype 1. A thorough understanding of its pharmacokinetic (PK) profile and metabolic fate is critical for its safe and effective use, as well as for the development of future antiviral agents. This guide provides a detailed technical overview of the absorption, distribution, metabolism, and excretion (ADME) of Dasabuvir, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

Dasabuvir exhibits a well-characterized pharmacokinetic profile that supports its twice-daily dosing regimen. Its absorption is significantly enhanced by food, and it is highly bound to plasma proteins. The drug is extensively metabolized, primarily by cytochrome P450 enzymes, with both the parent drug and its major active metabolite, M1, contributing to the overall therapeutic effect.

Absorption

Following oral administration, Dasabuvir is readily absorbed, with peak plasma concentrations (Cmax) typically reached within 4 to 5 hours.[1] The absolute bioavailability of Dasabuvir is approximately 70%.[2] Co-administration with a moderate-fat meal increases the area under the curve (AUC) by 30%, highlighting the importance of taking Dasabuvir with food to maximize its absorption.[1]

Distribution

Dasabuvir is extensively bound to human plasma proteins, with a binding percentage greater than 99.5%.[2][3] Its active metabolite, M1, is also highly protein-bound at 94.5%.[3] The volume of distribution at steady state (Vss) for Dasabuvir is approximately 149 liters, indicating a moderate level of distribution into tissues.[2]

Metabolism

Dasabuvir is primarily cleared through hepatic metabolism. The major metabolic pathway is an oxidative process mediated predominantly by cytochrome P450 2C8 (CYP2C8), with a minor contribution from CYP3A4.[2][4] This biotransformation results in the formation of the M1 metabolite, which is also pharmacologically active.[4]

Excretion

The elimination of Dasabuvir and its metabolites is primarily through the biliary-fecal route. Following a single oral dose of radiolabeled Dasabuvir, approximately 94.4% of the dose was recovered in the feces, with a minimal amount (2%) excreted in the urine.[2] A significant portion of the drug excreted in the feces is the unchanged parent compound (26.2%), suggesting that metabolism is a major but not the sole pathway of elimination.[2] The terminal half-life of Dasabuvir is in the range of 5 to 8 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Dasabuvir and its active metabolite M1 in healthy adult subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of Dasabuvir and M1 Metabolite in Healthy Volunteers

| Parameter | Dasabuvir | M1 Metabolite | Reference |

| Tmax (h) | ~4.0 | Not Reported | [2] |

| Cmax (ng/mL) | 868 | 358 | [5] |

| AUC (ng·h/mL) | Not Reported | Not Reported | - |

| Half-life (t½) (h) | 5 - 8 | Similar to Dasabuvir | [4] |

| Protein Binding (%) | >99.5 | 94.5 | [2][3] |

| Volume of Distribution (Vd/F) (L) | 517 | Not Reported | |

| Absolute Bioavailability (%) | ~70 | Not Applicable | [2] |

Data presented are approximate values and may vary depending on the study population and conditions.

Table 2: Excretion of Dasabuvir and Metabolites

| Route of Excretion | Percentage of Administered Dose | Form | Reference |

| Feces | 94.4% | Parent Drug & Metabolites | [2] |

| 26.2% | Unchanged Dasabuvir | [2] | |

| Urine | 2% | Parent Drug & Metabolites | [2] |

| 0.03% | Unchanged Dasabuvir | [2] |

Table 3: Effect of Hepatic Impairment on Dasabuvir and M1 AUC

| Hepatic Function | Change in Dasabuvir AUC | Change in M1 AUC | Reference |

| Mild (Child-Pugh A) | No significant change | No significant change | [3] |

| Moderate (Child-Pugh B) | ↓ 16% | ↓ 57% | [3] |

| Severe (Child-Pugh C) | ↑ 325% | ↑ 77% | [3] |

Experimental Protocols

The characterization of Dasabuvir's pharmacokinetics and metabolism relies on robust analytical and in vitro methodologies.

Quantification of Dasabuvir in Plasma by UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is typically employed for the quantitative determination of Dasabuvir and its metabolites in human plasma.

-

Sample Preparation: Plasma samples are prepared by either protein precipitation with acetonitrile (B52724) or by solid-phase extraction.

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column (e.g., Waters BEH™ C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive or negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Dasabuvir and its internal standard.

In Vitro Metabolism Studies

-

Enzyme Phenotyping: To identify the cytochrome P450 enzymes responsible for Dasabuvir metabolism, in vitro studies are conducted using human liver microsomes and a panel of recombinant human CYP enzymes. Dasabuvir is incubated with these enzyme sources, and the formation of metabolites is monitored over time. Specific chemical inhibitors of CYP enzymes are also used to confirm the contribution of individual enzymes.

Visualizations

Metabolic Pathway of Dasabuvir

Caption: Metabolic pathway of Dasabuvir.

Experimental Workflow for a Dasabuvir Pharmacokinetic Study

Caption: Experimental workflow for a Dasabuvir pharmacokinetic study.

Drug-Drug Interactions

Given that Dasabuvir is a substrate of CYP2C8 and to a lesser extent CYP3A4, there is a potential for drug-drug interactions (DDIs) with inhibitors or inducers of these enzymes.

-

CYP2C8 Inhibitors: Strong inhibitors of CYP2C8, such as gemfibrozil, can significantly increase Dasabuvir plasma concentrations and are therefore contraindicated.

-

CYP3A4 Inhibitors: Strong inhibitors of CYP3A4 have a less pronounced effect on Dasabuvir exposure.

-

CYP3A4/CYP2C8 Inducers: Strong inducers of CYP3A4 and/or CYP2C8 can decrease Dasabuvir plasma concentrations, potentially reducing its efficacy.

Dasabuvir itself is an inhibitor of the transporter proteins P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which should be considered when co-administering drugs that are substrates of these transporters.

Conclusion

Dasabuvir possesses a predictable pharmacokinetic profile characterized by rapid absorption, high protein binding, extensive metabolism primarily via CYP2C8, and predominantly fecal excretion. The formation of an active metabolite, M1, contributes to its overall therapeutic effect. A comprehensive understanding of these properties, along with its potential for drug-drug interactions, is essential for optimizing its clinical use and for guiding the development of new antiviral therapies. The methodologies outlined in this guide provide a framework for the continued investigation of Dasabuvir and other novel chemical entities in the field of drug development.

References

- 1. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Efficacy, and Safety of Hepatitis C Virus Drugs in Patients with Liver and/or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Dasabuvir: A Deep Dive into a Non-Nucleoside NS5B Polymerase Inhibitor for Hepatitis C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir (B606944) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2][3] This technical guide provides an in-depth overview of Dasabuvir, including its mechanism of action, in vitro and clinical efficacy, resistance profile, and the experimental methodologies used for its characterization. Dasabuvir is a key component of combination therapies for chronic HCV genotype 1 infection, demonstrating high rates of sustained virologic response (SVR).[4][5]

Core Concepts: Mechanism of Action

Dasabuvir exerts its antiviral effect by binding to an allosteric site on the NS5B polymerase, specifically within the palm domain.[2][6][7] This binding induces a conformational change in the enzyme, rendering it unable to catalyze the elongation of the viral RNA strand.[4][6] Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA chain, Dasabuvir's non-competitive inhibition mechanism effectively halts RNA synthesis.[8] This targeted action against a viral-specific enzyme minimizes off-target effects on human polymerases.[1]

Signaling Pathway: Dasabuvir's Inhibition of HCV RNA Replication

Caption: Dasabuvir allosterically binds to the NS5B polymerase, inducing a conformational change that inhibits RNA elongation.

Data Presentation

In Vitro Activity of Dasabuvir

The in vitro potency of Dasabuvir has been evaluated in both biochemical and cell-based replicon assays.

| Assay Type | HCV Genotype/Strain | IC50 / EC50 (nM) | Reference |

| NS5B Polymerase Inhibition (IC50) | Genotype 1a | 2.2 - 10.7 | [1] |

| Genotype 1b | 2.2 - 10.7 | [1] | |

| HCV Replicon Assay (EC50) | Genotype 1a (H77) | 7.7 | [1][7] |

| Genotype 1b (Con1) | 1.8 | [1][7] | |

| Genotype 1a (clinical isolates) | 0.4 - 2.1 | [9] | |

| Genotype 1b (clinical isolates) | 0.2 - 2.0 | [9] |

Dasabuvir Resistance-Associated Substitutions (RASs)

The following table summarizes key amino acid substitutions in the NS5B polymerase that confer resistance to Dasabuvir.

| Genotype | Substitution | Fold Change in EC50 | Reference |

| 1a | C316Y | >1000 | [1] |

| M414T | >100 | [1] | |

| Y448H | >100 | [1] | |

| S556G | >10 | [1] | |

| 1b | C316Y | >1000 | [1] |

| M414T | >100 | [1] | |

| Y448C | >100 | [1] | |

| S556G | >10 | [1] | |

| A553V | >100 | [10] | |

| C445F | 16 | [10] |

Clinical Efficacy of Dasabuvir-Containing Regimens

Dasabuvir is a component of the Viekira Pak regimen (ombitasvir/paritaprevir/ritonavir and dasabuvir). The following table presents the Sustained Virologic Response at 12 weeks post-treatment (SVR12) from key clinical trials.

| Trial | Patient Population | Regimen | SVR12 Rate | Reference |

| SAPPHIRE-I | Treatment-naïve, non-cirrhotic, GT1a | 3D + Ribavirin | 95.3% | [4] |

| Treatment-naïve, non-cirrhotic, GT1b | 3D + Ribavirin | 98% | [4] | |

| SAPPHIRE-II | Treatment-experienced, non-cirrhotic, GT1a | 3D + Ribavirin | 96% | [4] |

| Treatment-experienced, non-cirrhotic, GT1b | 3D + Ribavirin | 96.7% | [4] | |

| TURQUOISE-II | Compensated cirrhosis, GT1a/1b | 3D + Ribavirin (12 weeks) | 91.8% | [4] |

| Compensated cirrhosis, GT1a/1b | 3D + Ribavirin (24 weeks) | 95.9% | [4] | |

| Observational Study | Genotype 1 (including cirrhosis) | Dasabuvir/ombitasvir/paritaprevir/ritonavir | 98.8% | [11] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Methodology:

-

Enzyme and Substrate Preparation:

-

Purified, recombinant HCV NS5B polymerase (e.g., from genotype 1a or 1b) is used.[1]

-

A reaction mixture is prepared containing a suitable buffer (e.g., 20 mM HEPES, pH 8.0), divalent cations (e.g., 1.5 mM MnCl₂), a reducing agent (e.g., 1 mM DTT), and ribonucleoside triphosphates (NTPs), including a radiolabeled NTP (e.g., [³H]UTP).[1][12]

-

A template-primer, such as poly(C)-oligo(G), is included to initiate RNA synthesis.[13]

-

-

Inhibition Assay:

-

Serial dilutions of Dasabuvir are prepared in DMSO.

-

The diluted compound is incubated with the NS5B polymerase for a defined period (e.g., 15 minutes at room temperature) to allow for binding.[1]

-

The RNA synthesis reaction is initiated by the addition of the NTPs and template-primer.

-

The reaction is allowed to proceed for a set time (e.g., 3 hours at 30°C).[1]

-

-

Quantification:

-

The newly synthesized radiolabeled RNA is captured, typically on a filter membrane, and unincorporated NTPs are washed away.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[12]

-

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound against HCV RNA replication within human hepatoma cells.

Methodology:

-

Cell Culture:

-

Compound Treatment:

-

Serial dilutions of Dasabuvir are prepared and added to the cell culture medium.

-

Appropriate controls, including a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor), are included.[15]

-

The cells are incubated with the compound for a specified duration (typically 48-72 hours).[15]

-

-

Quantification of Replication:

-

Luciferase-based replicons: Cells are lysed, and luciferase activity is measured using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.[15]

-

RNA-based quantification: Total cellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR).

-

-

Data Analysis:

-

The 50% effective concentration (EC50), the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve.

-

A parallel cytotoxicity assay (e.g., measuring ATP levels) is performed to determine the 50% cytotoxic concentration (CC50).[16]

-

The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.[16]

-

Experimental Workflow: HCV Replicon Assay

Caption: Workflow for determining the antiviral activity of Dasabuvir using an HCV replicon assay.

Conclusion

Dasabuvir is a highly effective non-nucleoside inhibitor of the HCV NS5B polymerase, demonstrating potent in vitro activity against genotype 1 and contributing to high SVR rates in clinical settings as part of combination therapy. Its allosteric mechanism of action provides a valuable tool in the armamentarium against chronic hepatitis C. Understanding the nuances of its activity, resistance profile, and the experimental methods for its evaluation is crucial for the ongoing development of novel antiviral strategies.

References

- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Dasabuvir Sodium Hydrate? [synapse.patsnap.com]

- 4. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA approves four-drug combination for HCV | MDedge [mdedge.com]

- 6. youtube.com [youtube.com]

- 7. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dasabuvir - Wikipedia [en.wikipedia.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effectiveness of dasabuvir/ombitasvir/paritaprevir/ritonavir for hepatitis C virus in clinical practice: A population-based observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Dasabuvir Against HCV Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir is a direct-acting antiviral (DAA) agent that has been a key component in combination therapies for chronic Hepatitis C Virus (HCV) infection. This document provides an in-depth technical overview of the in vitro antiviral activity of Dasabuvir against various HCV genotypes. It is intended for researchers, scientists, and professionals involved in drug development and virology.

Dasabuvir is a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[1] By binding to an allosteric site on the polymerase, Dasabuvir induces a conformational change that ultimately blocks viral RNA synthesis.[2]

Mechanism of Action

Dasabuvir targets the palm I domain of the HCV NS5B polymerase.[3] Unlike nucleoside inhibitors that compete with natural substrates at the active site, Dasabuvir binds to a distinct allosteric pocket. This binding event induces a conformational change in the enzyme, thereby preventing the elongation of the nascent viral RNA strand and halting replication.[2] Due to the low conservation of this allosteric binding site across different HCV genotypes, the antiviral activity of Dasabuvir is primarily restricted to genotype 1.[4]

Quantitative In Vitro Activity

The in vitro antiviral activity of Dasabuvir is typically quantified by determining its half-maximal effective concentration (EC50) in cell-based HCV replicon assays and its half-maximal inhibitory concentration (IC50) in biochemical assays against the purified NS5B polymerase.

Activity Against HCV Genotype 1

Dasabuvir demonstrates potent activity against HCV genotype 1, with slight variations between subtypes 1a and 1b.

| Assay Type | HCV Genotype/Strain | EC50 / IC50 (nM) | Reference |

| HCV Replicon Assay | Genotype 1a (H77) | 7.7 | [5] |

| Genotype 1b (Con1) | 1.8 | [5] | |

| Genotype 1a (clinical isolates) | 0.18 - 8.57 | [5] | |

| Genotype 1b (clinical isolates) | 0.15 - 2.98 | [5] | |

| NS5B Polymerase Assay | Genotype 1a and 1b | 2.2 - 10.7 | [5] |

Table 1: In vitro activity of Dasabuvir against HCV Genotype 1.

Activity Against Other HCV Genotypes

The efficacy of Dasabuvir is significantly reduced against other HCV genotypes. This is attributed to the variability in the amino acid sequence of the NS5B polymerase palm I binding site across different genotypes.

| HCV Genotype | In Vitro Activity (EC50 in nM) | Reference |

| Genotype 2b | >20,000 / 16,100 ± 1,700 | [5] |

| Genotype 3a | 5,600 ± 800 / 11,900 ± 1,300 / 3,700 ± 1,000 | [5] |

| Genotype 4a | 900 ± 200 | [5] |

| Genotype 5 | Not reported in detail, but clinical use is in combination therapies, suggesting limited standalone efficacy. | [6] |

| Genotype 6 | Not reported in detail, but clinical use is in combination therapies, suggesting limited standalone efficacy. | [6] |

Table 2: In vitro activity of Dasabuvir against non-genotype 1 HCV.

Resistance Profile

In vitro studies have identified several amino acid substitutions in the NS5B polymerase that confer resistance to Dasabuvir. These are known as resistance-associated substitutions (RASs).

| HCV Genotype | Resistance-Associated Substitution |

| Genotype 1a | C316Y, S556G |

| Genotype 1b | C316Y, M414T |

Table 3: Key Dasabuvir Resistance-Associated Substitutions.

Experimental Protocols

HCV Replicon Assay for EC50 Determination

This protocol outlines a luciferase-based HCV replicon assay to determine the EC50 value of a test compound like Dasabuvir.

Principle: Huh-7 cells stably harboring an HCV subgenomic replicon that expresses a luciferase reporter gene are treated with serial dilutions of the test compound. The antiviral activity is determined by measuring the reduction in luciferase activity, which directly correlates with the inhibition of HCV RNA replication.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).

-

Complete culture medium (e.g., DMEM with 10% FBS, penicillin-streptomycin).

-

Test compound (Dasabuvir) stock solution in DMSO.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the Huh-7 replicon cells in complete culture medium.

-

Count the cells and adjust the concentration to a desired seeding density (e.g., 5,000-10,000 cells/well in 100 µL).

-

Seed the cells into a 96-well plate and incubate for 18-24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the Dasabuvir stock solution in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept low (≤0.5%) to avoid cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Dasabuvir.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period (e.g., 2-10 minutes) to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Calculate the percentage of HCV replication inhibition for each Dasabuvir concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the log concentration of Dasabuvir and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

NS5B Polymerase Enzymatic Assay for IC50 Determination

This protocol describes a biochemical assay to measure the inhibitory activity of a compound against the purified HCV NS5B polymerase.

Principle: The assay measures the incorporation of a radiolabeled nucleotide triphosphate (e.g., [³³P]CTP) into a newly synthesized RNA strand by the recombinant NS5B polymerase using a synthetic RNA template. The reduction in radioactivity in the presence of an inhibitor is used to determine its IC50 value.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

Heterologous RNA template.

-

Nucleotide triphosphates (ATP, GTP, UTP, CTP).

-

Radiolabeled nucleotide triphosphate (e.g., [³³P]CTP).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM dithiothreitol).

-

Test compound (Dasabuvir) stock solution in DMSO.

-

Scintillation counter or phosphorimager.

Procedure:

-

Compound Dilution:

-

Prepare serial dilutions of Dasabuvir in DMSO.

-

Further dilute the compound in the assay buffer.

-

-

Reaction Setup:

-

In a reaction tube or plate, combine the assay buffer, RNA template, non-radiolabeled NTPs, and the diluted Dasabuvir.

-

Initiate the reaction by adding the purified NS5B polymerase and the radiolabeled NTP.

-

-

Incubation:

-

Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Capture the newly synthesized radiolabeled RNA on a filter or separate by gel electrophoresis.

-

Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of polymerase inhibition for each Dasabuvir concentration relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of Dasabuvir and fit the data to determine the IC50 value.

-

Conclusion

Dasabuvir is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with excellent in vitro activity against genotype 1. Its mechanism of action, which involves binding to the palm I allosteric site, results in a high barrier to resistance for some substitutions but also limits its activity against other HCV genotypes. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on HCV antivirals.

References

- 1. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dasabuvir: A Non-Nucleoside Inhibitor of NS5B for the Treatment of Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

An In-depth Technical Guide to the Dasabuvir Binding Site on HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between Dasabuvir and the Hepatitis C Virus (HCV) NS5B polymerase. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, binding kinetics, and experimental methodologies used to characterize this interaction.

Executive Summary

Dasabuvir is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. It exhibits highly selective activity against HCV genotype 1. Dasabuvir functions through an allosteric mechanism, binding to a distinct site on the enzyme known as the "palm I" site, which is separate from the catalytic active site. This binding event induces a conformational change in the NS5B polymerase, rendering it unable to elongate the viral RNA strand, thereby halting viral replication. Resistance to Dasabuvir is primarily associated with specific amino acid substitutions within this allosteric binding pocket.

Data Presentation: Quantitative Analysis of Dasabuvir Inhibition

The following table summarizes the in vitro inhibitory activity of Dasabuvir against HCV NS5B polymerase and viral replication. The data is compiled from various biochemical and cell-based assays.

| Target | Assay Type | Genotype | Parameter | Value (nM) | Reference |

| Recombinant NS5B Polymerase | Biochemical Inhibition | 1a | IC₅₀ | 2.2 - 10.7 | [1] |

| Recombinant NS5B Polymerase | Biochemical Inhibition | 1b | IC₅₀ | 2.2 - 10.7 | [1] |

| Subgenomic Replicon | Cell-based | 1a (H77) | EC₅₀ | 7.7 | [2] |

| Subgenomic Replicon | Cell-based | 1b (Con1) | EC₅₀ | 1.8 | [2] |

| Subgenomic Replicon | Cell-based (with 40% human plasma) | 1a (H77) | EC₅₀ | 99 | |

| Subgenomic Replicon | Cell-based (with 40% human plasma) | 1b (Con1) | EC₅₀ | 21 | |

| Chimeric Subgenomic Replicons | Cell-based | 1a Clinical Isolates | EC₅₀ | 0.18 - 8.57 | [1] |

| Chimeric Subgenomic Replicons | Cell-based | 1b Clinical Isolates | EC₅₀ | 0.15 - 2.98 | [1] |

| NS5B Mutant | Cell-based | 1a (S556G) | EC₅₀ | 5.17 | [1] |

| NS5B Mutant | Cell-based | 1a (M414I) | EC₅₀ | 8.57 | [1] |

IC₅₀ (Half-maximal inhibitory concentration): The concentration of Dasabuvir required to inhibit 50% of the NS5B polymerase enzymatic activity in a biochemical assay. EC₅₀ (Half-maximal effective concentration): The concentration of Dasabuvir required to inhibit 50% of HCV replication in a cell-based replicon system.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase. A common method is the Scintillation Proximity Assay (SPA).

Objective: To determine the IC₅₀ value of Dasabuvir against HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (genotype 1a or 1b)

-

Dasabuvir

-

Biotinylated oligo(U) primer

-

Poly(A) template

-

Radiolabeled UTP (e.g., [³H]UTP or [³³P]UTP)

-

Non-radiolabeled NTPs (ATP, CTP, GTP, UTP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA)

-

RNase inhibitor

-

Streptavidin-coated SPA beads

-

Stop solution (e.g., 0.5 M EDTA)

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of Dasabuvir in DMSO.

-

In a 96-well plate, add the assay buffer, RNase inhibitor, poly(A) template, and biotinylated oligo(U) primer.

-

Add the Dasabuvir dilutions to the appropriate wells. Include a no-inhibitor control (DMSO only) and a background control (no enzyme).

-

Initiate the reaction by adding the purified NS5B polymerase to all wells except the background control.

-

Add a mixture of NTPs, including the radiolabeled UTP, to start the polymerization reaction.

-

Incubate the plate at a controlled temperature (e.g., 22°C or 30°C) for a defined period (e.g., 90 minutes).[3]

-

Stop the reaction by adding the stop solution.[3]

-

Add the streptavidin-coated SPA beads to each well. The biotinylated primer-template complex will bind to the beads.

-

Incubate the plate to allow for bead binding.

-

Measure the radioactivity in each well using a scintillation counter. The signal is proportional to the amount of radiolabeled UTP incorporated into the newly synthesized RNA strand.

-

Calculate the percent inhibition for each Dasabuvir concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

HCV Subgenomic Replicon Assay

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins necessary for replication and a reporter gene, such as luciferase, for quantification.

Objective: To determine the EC₅₀ value of Dasabuvir in a cellular context.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (genotype 1a or 1b) with a luciferase reporter gene.

-

Dasabuvir

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

-

Reagents for assessing cell viability (e.g., MTS or CellTiter-Glo).

Procedure:

-

Seed the replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Dasabuvir in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the Dasabuvir dilutions. Include a no-drug control (vehicle only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

After the incubation period, perform a cell viability assay to assess the cytotoxicity of the compound.

-

To measure HCV replication, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence in each well using a luminometer. The luciferase signal is proportional to the level of replicon RNA.

-

Calculate the percent inhibition of replication for each Dasabuvir concentration relative to the no-drug control.

-

Determine the EC₅₀ value by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

Visualizations

Dasabuvir's Mechanism of Action

The following diagram illustrates the allosteric inhibition of HCV NS5B polymerase by Dasabuvir.

Caption: Allosteric inhibition of HCV NS5B by Dasabuvir.

Experimental Workflow for IC₅₀ Determination

This diagram outlines the key steps in determining the IC₅₀ of Dasabuvir using an in vitro polymerase assay.

Caption: Workflow for determining Dasabuvir's IC₅₀.

Logical Relationship of Dasabuvir Resistance

This diagram illustrates the relationship between Dasabuvir treatment, the selection of resistant mutations, and the resulting impact on treatment efficacy.

References

- 1. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Development of Dasabuvir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dasabuvir (B606944) (formerly ABT-333) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Its development marked a significant advancement in the treatment of chronic HCV infection, particularly for genotype 1, as a component of an all-oral, interferon-free regimen. This technical guide provides an in-depth overview of the early-phase clinical trial results for Dasabuvir, focusing on its efficacy, safety, pharmacokinetics, and the experimental designs of pivotal studies.

Mechanism of Action

Dasabuvir is a direct-acting antiviral (DAA) that specifically targets the NS5B polymerase, a critical enzyme for HCV replication.[3][4] It binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its RNA polymerase activity.[3][5] This targeted mechanism of action effectively halts viral replication, leading to a rapid decline in HCV RNA levels.[4]

Caption: Dasabuvir's mechanism of action targeting the HCV NS5B polymerase.

Early-Phase Clinical Efficacy

Dasabuvir was primarily evaluated in combination with other direct-acting antivirals, most notably the NS5A inhibitor ombitasvir (B612150) and the NS3/4A protease inhibitor paritaprevir (B612276) (boosted with ritonavir). This multi-targeted approach proved highly effective in achieving high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment.[6][7]

Table 1: Sustained Virologic Response (SVR) Rates in Key Early-Phase Trials

| Trial Name | Patient Population | Treatment Regimen | Duration (Weeks) | SVR Rate (%) |

| AVIATOR | Genotype 1, non-cirrhotic, treatment-naïve | Paritaprevir/r + Ombitasvir + Dasabuvir + Ribavirin | 12 | 95 |

| AVIATOR | Genotype 1, non-cirrhotic, prior non-responders | Paritaprevir/r + Ombitasvir + Dasabuvir + Ribavirin | 12 | 95 |

| SAPPHIRE-I | Genotype 1, non-cirrhotic, treatment-naïve | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 96.2 |

| SAPPHIRE-II | Genotype 1, non-cirrhotic, treatment-experienced | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 96.3 |

| PEARL-III | Genotype 1b, non-cirrhotic, treatment-naïve | Ombitasvir/Paritaprevir/r + Dasabuvir ± Ribavirin | 12 | 99.5 (with RBV), 99.0 (without RBV) |

| PEARL-IV | Genotype 1a, non-cirrhotic, treatment-naïve | Ombitasvir/Paritaprevir/r + Dasabuvir ± Ribavirin | 12 | 97.0 (with RBV), 90.2 (without RBV) |

| TURQUOISE-I | Genotype 1, HIV-1 co-infected, with/without cirrhosis | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 93.5 |

| TURQUOISE-I | Genotype 1, HIV-1 co-infected, with/without cirrhosis | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 24 | 96.9 |

| TURQUOISE-II | Genotype 1, compensated cirrhosis | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 91.8 |

| TURQUOISE-II | Genotype 1, compensated cirrhosis | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 24 | 95.9 |

Note: SVR rates are typically for SVR12. Paritaprevir/r refers to paritaprevir boosted with ritonavir.[1][6]

Safety and Tolerability

In early-phase trials, Dasabuvir, as part of a combination regimen, was generally well-tolerated. The most commonly reported adverse events were mild to moderate in severity.

Table 2: Common Adverse Events (in combination therapy)

| Adverse Event | Frequency |

| Fatigue | Common |

| Headache | Common |

| Nausea | Common |

| Insomnia | Common |

| Pruritus | Less Common |

| Asthenia | Less Common |

Note: Frequencies are general and varied across trials and treatment arms.[1][6]

Pharmacokinetics

Pharmacokinetic studies revealed that Dasabuvir has a predictable profile, allowing for twice-daily dosing. Its metabolism is primarily mediated by CYP2C8, with a minor contribution from CYP3A.[8]

Table 3: Pharmacokinetic Parameters of Dasabuvir

| Parameter | Value |

| Tmax (time to maximum concentration) | ~4-5 hours |

| Terminal Half-life | ~5.5-6 hours |

| Metabolism | Primarily CYP2C8, minorly CYP3A |

| Effect of Food | Administration with a moderate-fat meal increases exposure |

Note: Values are approximate and based on data from early-phase studies.[8] A population pharmacokinetic analysis of data from nine Phase 1b/2 studies provided a comprehensive characterization of Dasabuvir's pharmacokinetic profile.[9]

Experimental Protocols

The early-phase clinical development of Dasabuvir involved several key studies with well-defined protocols.

AVIATOR Study: An Illustrative Experimental Workflow

The AVIATOR study was a Phase 2b, open-label trial that evaluated various combinations of Dasabuvir, paritaprevir/ritonavir, and ombitasvir, with and without ribavirin, for 8, 12, or 24 weeks in treatment-naïve and prior null-responder patients with HCV genotype 1 infection.[10][11]

References

- 1. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and preclinical development of dasabuvir for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Dasabuvir Sodium Hydrate? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Viekira Pak (Ombitasvir, Paritaprevir, and Ritonavir Tablets; Dasabuvir Tablets): All-Oral Fixed Combination Approved for Genotype 1 Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Paritaprevir, Ombitasvir, Dasabuvir, Ritonavir, and Ribavirin in Patients with Hepatitis C Virus Genotype 1 Infection: Combined Analysis from 9 Phase 1b/2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]

- 11. journals.asm.org [journals.asm.org]

Dasabuvir: A Non-Nucleoside NS5B Polymerase Inhibitor in Direct-Acting Antiviral Therapy for Hepatitis C Virus

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The advent of direct-acting antiviral (DAA) agents has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection, leading to high rates of sustained virologic response (SVR). Dasabuvir (B606944), a potent and selective non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, represents a key component of combination therapies. This document provides a comprehensive technical overview of Dasabuvir's role in DAA therapy, focusing on its mechanism of action, clinical efficacy, pharmacokinetic profile, and resistance landscape. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development in this field.

Introduction

Hepatitis C virus (HCV) infection is a global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma[1]. The development of DAAs targeting specific viral proteins has transformed the therapeutic landscape, moving away from interferon-based regimens to all-oral, highly effective treatments[1]. Dasabuvir (formerly ABT-333) is a non-nucleoside inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome[2][3][4]. This document will delve into the technical aspects of Dasabuvir as a critical component of modern HCV therapy.

Mechanism of Action

Dasabuvir exerts its antiviral effect by inhibiting the HCV NS5B RNA-dependent RNA polymerase[2][3][4]. Unlike nucleoside/nucleotide inhibitors that compete with natural substrates at the enzyme's active site, Dasabuvir is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the polymerase[1].

Allosteric Inhibition of the NS5B Palm Domain

Dasabuvir binds to a distinct allosteric site within the palm domain of the NS5B polymerase, designated as palm site I[2][5]. This binding induces a conformational change in the enzyme, rendering it inactive and preventing the elongation of the viral RNA chain[1][3]. This allosteric mechanism of action is highly specific to the HCV NS5B polymerase, contributing to Dasabuvir's favorable safety profile. The binding site for NNIs like Dasabuvir is less conserved across different HCV genotypes, which restricts its activity primarily to genotype 1[1].

The following diagram illustrates the mechanism of action of Dasabuvir in inhibiting HCV RNA replication.

Role in Direct-Acting Antiviral (DAA) Therapy

Dasabuvir's primary role is as a component of a combination DAA regimen, most notably in Viekira Pak (ombitasvir/paritaprevir/ritonavir and dasabuvir) and Technivie (ombitasvir/paritaprevir/ritonavir) used in conjunction with dasabuvir. This multi-targeted approach is designed to combat HCV by inhibiting different key viral proteins simultaneously, thereby increasing efficacy and reducing the likelihood of resistance development.

-

Ombitasvir: An NS5A inhibitor.

-

Paritaprevir: An NS3/4A protease inhibitor.

-

Ritonavir: A pharmacokinetic enhancer that boosts the levels of paritaprevir.

-

Dasabuvir: An NS5B polymerase inhibitor.

This combination therapy targets multiple stages of the HCV lifecycle, leading to high SVR rates in patients with HCV genotype 1. The following diagram illustrates the logical relationship of the components in the Viekira Pak regimen.

Clinical Efficacy

The efficacy of Dasabuvir-containing regimens has been extensively evaluated in numerous Phase 3 clinical trials. These studies have consistently demonstrated high SVR rates across various patient populations with HCV genotype 1 infection, including treatment-naïve and treatment-experienced individuals, and those with compensated cirrhosis.

Table 1: Sustained Virologic Response (SVR12) Rates in Key Phase 3 Clinical Trials of Dasabuvir-Containing Regimens

| Trial | Patient Population | HCV Genotype | Treatment Regimen | Duration (weeks) | SVR12 Rate (%) |

| SAPPHIRE-I | Treatment-Naïve, Non-Cirrhotic | 1a | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 96.2 |

| 1b | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 98.0 | ||

| SAPPHIRE-II | Treatment-Experienced, Non-Cirrhotic | 1a | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 96.0 |

| 1b | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 96.7 | ||

| PEARL-II | Treatment-Experienced, Non-Cirrhotic | 1b | Ombitasvir/Paritaprevir/r + Dasabuvir | 12 | 100 |

| 1b | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 96.9 | ||

| PEARL-III | Treatment-Naïve, Non-Cirrhotic | 1b | Ombitasvir/Paritaprevir/r + Dasabuvir | 12 | 99.0 |

| 1b | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 99.5 | ||

| PEARL-IV | Treatment-Naïve, Non-Cirrhotic | 1a | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 90.2 |

| TURQUOISE-II | Treatment-Naïve & Experienced, Compensated Cirrhosis | 1a | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 91.8 |

| 1a | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 24 | 95.9 | ||

| 1b | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 12 | 98.5 | ||

| 1b | Ombitasvir/Paritaprevir/r + Dasabuvir + Ribavirin | 24 | 100 |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Dasabuvir supports its twice-daily dosing regimen.

Table 2: Key Pharmacokinetic Parameters of Dasabuvir

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~4-5 hours | [6] |

| Terminal Half-life (t1/2) | ~5.5-6 hours | [6] |

| Metabolism | Primarily by CYP2C8, with a minor contribution from CYP3A4. | [6] |

| Major Metabolite | M1 (active) | [6] |

| Effect of Food | Administration with a moderate-fat meal increases exposure. | [6] |

Dasabuvir is a substrate of CYP2C8, and co-administration with strong inhibitors or inducers of this enzyme can significantly alter its plasma concentrations[6].

Resistance Profile

The emergence of resistance-associated substitutions (RASs) is a consideration in antiviral therapy. For Dasabuvir, several RASs in the NS5B palm I binding site have been identified that can reduce its antiviral activity.

Table 3: Key Resistance-Associated Substitutions for Dasabuvir and their In Vitro Fold Change in EC50

| Substitution | HCV Genotype | Fold Change in EC50 | Reference |

| C316Y | 1a | >1000 | [4] |

| M414T | 1a | 25-50 | [4] |

| Y448H | 1a | >100 | [4] |

| S556G | 1a | 5-25 | [4] |

| C316Y | 1b | >1000 | [4] |

| M414T | 1b | >100 | [4] |

| Y448H | 1b | >100 | [4] |

| S556G | 1b | 5-25 | [4] |

The multi-target nature of the Viekira Pak regimen helps to mitigate the impact of resistance to a single agent.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

-

Materials:

-

Recombinant HCV NS5B polymerase (genotype 1b)

-

Biotinylated RNA template/primer

-

[³H]-UTP (radiolabeled uridine (B1682114) triphosphate)

-

Unlabeled ATP, CTP, GTP, UTP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 1 mM EDTA)

-

Dasabuvir or test compound

-

Scintillation proximity assay (SPA) beads

-

Microplates (e.g., 96-well)

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of Dasabuvir or the test compound in DMSO.

-

In a microplate, add the assay buffer, recombinant NS5B polymerase, and the biotinylated RNA template/primer.

-

Add the diluted compound to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the polymerase reaction by adding a mixture of unlabeled NTPs and [³H]-UTP.

-

Incubate the reaction for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding EDTA.

-

Add SPA beads coated with streptavidin. The biotinylated RNA product will bind to the beads, bringing the incorporated [³H]-UTP in close proximity to the scintillant in the beads, generating a signal.

-

Read the plate on a scintillation counter to measure the amount of incorporated [³H]-UTP.

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.

-

The following workflow diagram illustrates the HCV NS5B Polymerase Inhibition Assay.

References

- 1. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Baseline dasabuvir resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics of Dasabuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dasabuvir Treatment in HCV Genotype 1a

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for Dasabuvir in the treatment of chronic Hepatitis C Virus (HCV) genotype 1a infection. Dasabuvir is a direct-acting antiviral (DAA) medication that serves as a critical component of combination therapy.[1]

Mechanism of Action

Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene.[2] It binds to the palm domain of the NS5B polymerase, inducing a conformational change that ultimately terminates RNA polymerization and halts the replication of the HCV genome.[2][3][4] This targeted action prevents the virus from multiplying and infecting new cells.[1][3]

References

Application Notes and Protocols for Dasabuvir Dosage and Administration in Clinical Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the hepatitis C virus (HCV) NS5B polymerase inhibitor, Dasabuvir (B606944), as utilized in key clinical studies.

Mechanism of Action